molecular formula C15H10N2O3 B1246911 1-Hydroxy-9-medroxycanthin-6-one CAS No. 622408-85-9

1-Hydroxy-9-medroxycanthin-6-one

Cat. No.: B1246911
CAS No.: 622408-85-9
M. Wt: 266.25 g/mol
InChI Key: KFHGYFDVGYKREV-UHFFFAOYSA-N
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Description

1-Hydroxy-9-medroxycanthin-6-one (CAS# 622408-85-9) is a canthin-6-one alkaloid derivative with the molecular formula C₁₅H₁₀N₂O₃ and a molecular weight of 266.25 g/mol . It features a hydroxy group at position 1 and a methoxy group at position 9 on the canthin-6-one core structure, distinguishing it from other analogs . This compound is part of a structurally related series of canthin-6-one derivatives, which are characterized by variations in substituent positions (hydroxy, methoxy) and functional groups . It is commercially available as a high-purity standard (≥98%) for research purposes .

Properties

IUPAC Name

8-hydroxy-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-8-2-3-9-11(6-8)17-13(19)5-4-10-15(17)14(9)12(18)7-16-10/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGYFDVGYKREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-9-medroxycanthin-6-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 1-Hydroxy-9-medroxycanthin-6-one involves the extraction of the compound from natural sources, such as the barks of Ailanthus altissima. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-9-medroxycanthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1-Hydroxy-9-medroxycanthin-6-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, research indicates that compounds similar to 1-Hydroxy-9-medroxycanthin-6-one can inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating an IC50 value of approximately 9 μM against A549 cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has demonstrated activity against several pathogens, including bacteria and viruses. The ability to inhibit bacterial growth suggests potential applications in developing new antibiotics or treatments for infectious diseases .

Neuroprotective Effects

Recent studies suggest that 1-Hydroxy-9-medroxycanthin-6-one may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. Its effects on neuronal signaling pathways could provide insights into mechanisms for protecting neurons from damage .

Role in Signaling Pathways

Research indicates that this compound may interact with various cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival. Understanding these interactions can lead to novel therapeutic strategies in cancer treatment and other diseases .

Case Study: Anticancer Efficacy

A study published in the Journal of Natural Products examined the cytotoxic effects of various alkaloids extracted from Eurycoma longifolia, including 1-Hydroxy-9-medroxycanthin-6-one. The results indicated significant inhibition of cell growth in several cancer cell lines, with detailed structure-activity relationship analyses suggesting that specific modifications to the molecular structure could enhance its anticancer activity .

Case Study: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers evaluated the efficacy of 1-Hydroxy-9-medroxycanthin-6-one against a panel of bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Hydroxy-9-medroxycanthin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural Differences

Canthin-6-one derivatives differ primarily in the positions and types of substituents. Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
1-Hydroxy-9-medroxycanthin-6-one 1-OH, 9-OCH₃ C₁₅H₁₀N₂O₃ 266.25 622408-85-9
9-Methoxycanthin-6-one 9-OCH₃ C₁₅H₁₀N₂O₂ 250.25 74991-91-6
10-Hydroxycanthin-6-one 10-OH C₁₄H₈N₂O₂ 236.23 86293-41-6
4,5-Dimethoxycanthin-6-one 4-OCH₃, 5-OCH₃ C₁₅H₁₂N₂O₃ 280.80 155861-51-1
10-Hydroxy-9-methoxycanthin-6-one 10-OH, 9-OCH₃ C₁₅H₁₀N₂O₃ 266.26 Not Provided

Key Observations :

  • Positional Isomerism: The hydroxy and methoxy groups at positions 1 and 9 (target compound) vs.
  • Polarity : Hydroxy groups increase polarity compared to methoxy, impacting solubility and bioavailability. For example, 1-hydroxy-9-medroxycanthin-6-one is more polar than 9-methoxycanthin-6-one .
Pharmacological Activities
  • Anti-Tumor Activity: 9-Methoxycanthin-6-one: Exhibits anti-tumor properties, suggesting methoxy groups at position 9 may enhance bioactivity . Target Compound: The combined 1-hydroxy and 9-methoxy groups may synergize to improve efficacy or alter mechanisms of action compared to mono-substituted analogs .
  • Structure-Activity Relationships (SAR): Hydroxy groups at positions 1 or 10 increase reactivity for esterification, enabling prodrug development (e.g., 10-hydroxy derivatives esterified for enhanced delivery) .
Physicochemical Properties
  • Solubility : Hydroxy-substituted analogs (e.g., 1-hydroxy-9-medroxycanthin-6-one) are more water-soluble than methoxy-only derivatives (e.g., 9-methoxycanthin-6-one) .
  • Stability : Methoxy groups are less prone to oxidation than hydroxy groups, which may affect shelf-life and metabolic degradation .

Biological Activity

1-Hydroxy-9-medroxycanthin-6-one (CAS No. 622408-85-9) is a natural alkaloid derived from plant sources, particularly known for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H10N2O3
  • Molecular Weight : 266.3 g/mol
  • Structure : The compound features a canthinone backbone, which is characteristic of several bioactive alkaloids.

Biological Activities

1-Hydroxy-9-medroxycanthin-6-one exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various microorganisms, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity : The compound has demonstrated antioxidant effects, which may help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Studies suggest that 1-hydroxy-9-medroxycanthin-6-one can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of 1-hydroxy-9-medroxycanthin-6-one are mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced production of pro-inflammatory mediators .
  • Gene Expression Modulation : It can influence the expression of genes related to oxidative stress and inflammation, thereby altering cellular responses to these stimuli .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits COX and NOS activities
CytotoxicInduces apoptosis in cancer cell lines

Case Study: Anticancer Potential

In a study examining the cytotoxic effects of 1-hydroxy-9-medroxycanthin-6-one on various cancer cell lines, it was found that the compound induced apoptosis in non-small cell lung cancer (NSCLC) cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This suggests potential applications in cancer therapy .

Dosage and Toxicity

Research on dosage effects indicates that lower concentrations of 1-hydroxy-9-medroxycanthin-6-one enhance metabolic activity and reduce oxidative stress, while higher doses may lead to cytotoxicity. It is crucial to determine optimal dosing regimens for therapeutic applications to maximize efficacy while minimizing adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-9-medroxycanthin-6-one
Reactant of Route 2
1-Hydroxy-9-medroxycanthin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.